N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a pyridazinone-acetamide hybrid featuring a benzyl group and a 4-phenylpiperazine moiety. Its structure combines a pyridazinone core (known for diverse biological activities) with a substituted acetamide linker, enabling interactions with targets such as enzymes or receptors.
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H25N5O2/c29-22(24-17-19-7-3-1-4-8-19)18-28-23(30)12-11-21(25-28)27-15-13-26(14-16-27)20-9-5-2-6-10-20/h1-12H,13-18H2,(H,24,29) |
InChI Key |
XFXJZDOXAVNNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, piperazine derivatives, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide may exhibit antidepressant effects through modulation of serotonin and dopamine receptors. A study demonstrated that derivatives containing the phenylpiperazine structure showed significant binding affinity for serotonin receptors, suggesting potential use in treating mood disorders .
Anticonvulsant Properties
The anticonvulsant activity of piperazine derivatives has been well-documented. Modifications to the piperazine structure can enhance efficacy against seizures. Case studies have shown that compounds with similar frameworks effectively reduced seizure frequency in animal models, indicating that this compound could be developed as a novel anticonvulsant agent .
Anticancer Potential
Recent studies have explored the anticancer properties of compounds featuring the phenylpiperazine moiety. For instance, research on related structures indicated that they could induce apoptosis in cancer cells by disrupting cell cycle processes. The presence of specific substituents on the phenyl ring significantly influenced cytotoxic activity against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells .
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant potential of a series of piperazine derivatives, including N-benzyl derivatives. Behavioral tests in rodent models showed that these compounds significantly reduced depressive-like behaviors compared to control groups, supporting their potential as therapeutic agents for depression .
Case Study 2: Anticonvulsant Efficacy
In another investigation, researchers tested the anticonvulsant effects of N-benzyl derivatives in mice subjected to chemically induced seizures. Results indicated a marked decrease in seizure duration and frequency, suggesting that modifications to the piperazine structure enhanced anticonvulsant activity .
Mechanism of Action
The mechanism of action of N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The pyridazinone core may also contribute to its biological activity by interacting with various enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl/Acetamide Group
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl}acetamide ()
- Structural Difference : Incorporates a 3-chlorobenzyl group and a 4-fluorophenyl-substituted piperazine.
- The 4-F group on phenylpiperazine may influence electronic effects, altering receptor affinity.
- Pharmacological Insight : Fluorine and chlorine atoms often improve metabolic stability and target binding via halogen bonds .
N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide ()
- Structural Difference: Features a 4-fluorobenzyl group and a 2-fluoro-4-methoxyphenyl pyridazinone substituent.
- Dual fluorine atoms may enhance bioavailability and CNS penetration .
Variations in the Heterocyclic Piperazine Moiety
N′-Benzylidene-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl)acetohydrazide ()
- Structural Difference : Replaces the acetamide linker with a hydrazide group and introduces a benzylidene Schiff base.
- Demonstrated anti-proliferative activity against AGS cells (gastric adenocarcinoma), suggesting the pyridazinone-hydrazide scaffold has therapeutic promise .
N-benzyl-2-[6-oxo-3-(pyrrolidine-1-carbonyl)pyridazin-1-yl]acetamide ()
- Structural Difference : Substitutes 4-phenylpiperazine with a pyrrolidine-1-carbonyl group.
- Impact :
Modifications to the Pyridazinone Core
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide ()
- Structural Difference: Integrates a pyrazole ring fused to the pyridazinone core.
- IR data (C=O stretches at 1709, 1668, and 1645 cm⁻¹) confirm multiple carbonyl environments, indicative of conformational flexibility .
Biological Activity
N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core with a phenylpiperazine moiety, which is known to interact with various biological targets. The structural complexity of this compound suggests potential interactions with neurotransmitter receptors and enzymes, making it a candidate for therapeutic applications.
Pharmacological Properties
This compound has been explored for several biological activities:
- Anticancer Activity : Preliminary studies indicate that compounds containing the phenylpiperazine structure exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against MCF7 and A549 cell lines, indicating potent anticancer properties .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. Research indicates that similar structures can inhibit pro-inflammatory cytokines, suggesting that N-benzyl derivatives may also possess this activity.
- Neurotransmitter Modulation : The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to neuropharmacological effects. This interaction could have implications for treating disorders such as depression and anxiety .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Receptor Binding : The phenylpiperazine component likely facilitates binding to neurotransmitter receptors, modulating signal transduction pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses, thus exerting its pharmacological effects .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | A549 | 26 | |
| Anti-inflammatory | Various | Not specified | |
| Neurotransmitter modulation | N/A | N/A |
Research Highlights
- Antitumor Efficacy : A study demonstrated that derivatives similar to N-benzyl compounds exhibited significant cytotoxicity against HepG2 and HCT116 cancer cell lines, with IC50 values ranging from 1.1 µM to 3.3 µM .
- Inflammation Studies : In vitro studies have shown that compounds with similar structural motifs can reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating a potential for anti-inflammatory therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
